![molecular formula C63H69IrN3+3 B1143959 Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) CAS No. 1240249-29-9](/img/new.no-structure.jpg)
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)
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Overview
Description
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) is a metal-organic complex that consists of three ligands of 4-n-hexylphenylisoquinoline coordinated to an iridium ion in the +3 oxidation state . This compound is known for its deep red color and excellent thermal and photostability . It is commonly used in organic light-emitting diodes (OLEDs) due to its strong fluorescence and high quantum yield .
Preparation Methods
The synthesis of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) typically involves a ligand exchange reaction. The process begins with the reaction of a palladium complex with an iridium salt in an organic solvent . The reaction conditions must be carefully controlled, and solid-phase extraction techniques are used to purify the final product . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under suitable conditions.
Common reagents used in these reactions include organic solvents like chloroform and toluene . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Optoelectronic Applications
Organic Light-Emitting Diodes (OLEDs)
Hex-Ir(piq)3 is primarily utilized in the development of organic light-emitting diodes due to its excellent photophysical properties. The compound exhibits high solubility, which facilitates uniform dispersion in polymer hosts, enhancing the efficiency of OLED devices.
- Efficiency Metrics : Devices incorporating Hex-Ir(piq)3 have demonstrated impressive performance metrics:
The incorporation of long alkyl side chains in the ligand structure significantly improves solubility compared to similar compounds lacking these modifications, thus enabling more effective device fabrication and performance stability .
Medical Applications
Theranostic Agents
Recent research highlights the potential of iridium(III) complexes, including Hex-Ir(piq)3, as theranostic agents—molecules that combine diagnostic and therapeutic functionalities. This dual capability is particularly valuable in cancer treatment:
- Precision Imaging : The exceptional brightness and photostability of iridium(III) complexes allow for high-resolution imaging at the single-cell level, facilitating a better understanding of disease mechanisms .
- Targeted Anticancer Therapy : These complexes can be designed to selectively target cancer cells. Upon activation by light, they generate reactive oxygen species (ROS), which can induce cell death through photodynamic therapy (PDT) .
Photodynamic Therapy (PDT)
Hex-Ir(piq)3 is being explored as a photosensitizer in PDT due to its ability to produce ROS upon light activation. This property enables it to effectively target and destroy cancerous cells while minimizing damage to surrounding healthy tissue.
- Mechanism of Action : Upon light activation, the iridium complex generates singlet oxygen and other reactive species that can induce apoptosis in targeted cells .
Bioimaging Applications
The luminogenic properties of Hex-Ir(piq)3 make it suitable for bioimaging applications. The compound's ability to form stable complexes allows for effective labeling and visualization of biological targets.
- Bioorthogonal Reactions : Recent studies have demonstrated that iridium(III) complexes can participate in bioorthogonal reactions, enabling specific labeling of biomolecules for imaging purposes . This opens avenues for tracking cellular processes and interactions in real-time.
Data Summary Table
Application Area | Key Features/Benefits | Performance Metrics |
---|---|---|
Organic Light-Emitting Diodes | High solubility and uniform dispersion | Current Efficiency: 17 cd/A |
Power Efficiency: 10 lm/W | ||
External Quantum Efficiency: 8.8% | ||
Medical Diagnostics | Precision imaging at single-cell resolution | Brightness up to 10,000 cd/m² |
Targeted anticancer therapy | Generation of ROS for PDT | |
Bioimaging | Stable complexes for effective labeling | Participation in bioorthogonal reactions |
Mechanism of Action
The mechanism by which Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) exerts its effects is primarily through its phosphorescent properties. The iridium ion facilitates intersystem crossing, leading to efficient phosphorescence . This process involves the absorption of light, followed by the emission of light at a different wavelength, which is utilized in various applications .
Comparison with Similar Compounds
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) can be compared with other similar compounds such as:
Tris(2-phenylpyridine)iridium (III): Known for its use in OLEDs but with different ligand structures.
Tris(1-phenylisoquinoline)iridium (III): Another phosphorescent material with different photophysical properties.
The uniqueness of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) lies in its specific ligand structure, which imparts distinct thermal and photostability, making it highly suitable for advanced optoelectronic applications .
Biological Activity
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), commonly referred to as Hex-Ir(piq)₃, is a complex that has garnered attention in the field of bioinorganic chemistry due to its unique photophysical properties and potential applications in biomedicine, particularly in cancer therapy and diagnostics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) features a central iridium atom coordinated to three bidentate ligands of 4-n-hexylphenyl isoquinoline. This structure contributes to its phosphorescent properties, making it suitable for applications in photodynamic therapy (PDT) and imaging.
The biological activity of Hex-Ir(piq)₃ is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This process is crucial in photodynamic therapy, where ROS can induce apoptosis in cancer cells. The mechanism involves the following steps:
- Light Absorption : Upon irradiation, the iridium complex absorbs light and transitions to an excited state.
- ROS Generation : The excited state facilitates the transfer of energy to molecular oxygen, producing singlet oxygen (1O2) and other ROS.
- Cellular Impact : These ROS can damage cellular components, leading to cell death, particularly in malignant cells.
Therapeutic Applications
Hex-Ir(piq)₃ has shown promise in various therapeutic contexts:
- Photodynamic Therapy : Studies indicate that this compound can effectively target cancer cells when activated by specific wavelengths of light. Its ability to produce ROS selectively in tumor tissues allows for localized treatment while minimizing damage to surrounding healthy tissues .
- Imaging : The phosphorescent properties of Hex-Ir(piq)₃ make it an excellent candidate for bioimaging applications. It can be utilized for tracking cellular processes at the single-cell level, providing insights into disease mechanisms and treatment efficacy .
Research Findings
Recent studies have highlighted the biological activity of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III):
- In Vitro Studies : Research has demonstrated that Hex-Ir(piq)₃ exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. For instance, it was found that treatment with this compound led to a marked increase in ROS levels and subsequent apoptosis in cancer cells .
- Mechanistic Insights : The compound's ability to inhibit drug efflux pumps has been noted, which is particularly relevant for overcoming multidrug resistance (MDR) in cancer therapy. This inhibition enhances the cytotoxic effects of other chemotherapeutic agents when used in combination .
- Photophysical Studies : The exceptional brightness and stability of Hex-Ir(piq)₃ under physiological conditions have been characterized, affirming its suitability for long-term imaging applications .
Case Studies
Study | Findings |
---|---|
Study A | Demonstrated significant ROS generation upon light activation leading to apoptosis in A549 lung cancer cells. |
Study B | Showed enhanced efficacy when combined with doxorubicin in resistant NCI/ADR-RES cells, indicating potential for overcoming MDR. |
Study C | Utilized Hex-Ir(piq)₃ for imaging tumor microenvironments with high resolution, aiding in the understanding of tumor biology. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), and how can purity be optimized?
- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., Schlenk line techniques), with iridium(III) precursors like IrCl₃·nH₂O. Purity optimization requires chromatographic purification (e.g., column chromatography with silica gel) and recrystallization using solvents such as dichloromethane/hexane. Characterization via NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis is critical to confirm molecular structure and purity .
Q. Which spectroscopic techniques are most effective for characterizing the photophysical properties of this complex?
- Methodological Answer : UV-Vis absorption spectroscopy (to assess ligand-centered transitions) and photoluminescence (PL) spectroscopy (to measure emission maxima and quantum yields) are standard. Time-resolved PL decay experiments using time-correlated single-photon counting (TCSPC) provide insights into excited-state lifetimes. Cyclic voltammetry evaluates redox behavior, which correlates with charge-transfer properties .
Q. How do solvent polarity and temperature influence the emission properties of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)?
- Methodological Answer : Solvent polarity studies involve measuring PL spectra in solvents of varying dielectric constants (e.g., toluene to acetonitrile). Temperature-dependent PL experiments (e.g., 77 K to room temperature) reveal thermal effects on non-radiative decay pathways. Data analysis should account for the Stark-Einstein equation and Marcus theory to model solvent reorganization energy .
Advanced Research Questions
Q. What mechanisms underlie the compound’s cytotoxicity in cancer cells, and how can contradictory findings in apoptosis assays be resolved?
- Methodological Answer : Mechanistic studies require in vitro assays (e.g., MTT/PI staining for viability, flow cytometry for cell cycle arrest). Contradictions in apoptosis data may arise from cell line variability (e.g., p53 status) or ROS scavenger interference. Resolve discrepancies by standardizing assay conditions (e.g., oxygen levels, incubation time) and using multiple apoptosis markers (Annexin V, caspase-3/7 activation) .
Q. How can ligand exchange reactions be minimized to enhance the stability of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) in biological media?
- Methodological Answer : Ligand stabilization strategies include introducing sterically bulky substituents on the isoquinoline ligand or using chelating counterions (e.g., PF₆⁻). Stability assays in phosphate-buffered saline (PBS) with ICP-MS monitoring of free Ir³⁺ ions quantify ligand loss. Computational modeling (DFT) predicts ligand dissociation energies to guide synthetic modifications .
Q. What experimental designs are optimal for studying the compound’s efficacy in photodynamic therapy (PDT)?
- Methodological Answer : PDT studies require controlled light irradiation setups (e.g., LED arrays at specific wavelengths matching the complex’s absorption). In vitro protocols should measure singlet oxygen (¹O₂) generation via SOSG fluorescence and validate phototoxicity in dark vs. light conditions. In vivo models must standardize tumor volume, irradiation parameters, and pharmacokinetic tracking .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the compound’s ROS generation efficiency across different studies?
- Methodological Answer : Discrepancies may stem from varying detection methods (e.g., DCFH-DA vs. EPR spin trapping). Standardize ROS assays using internal controls (e.g., H₂O₂ as a positive control) and normalize data to cellular uptake (measured via ICP-MS). Meta-analysis of experimental parameters (e.g., irradiation dose, cell density) can identify critical variables .
Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Compare curves using the F-test for model fitting (e.g., Hill slope vs. sigmoidal). Address outliers via Grubbs’ test and validate reproducibility across biological replicates. Software tools like GraphPad Prism or R (drc package) are recommended .
Q. Experimental Design and Validation
Q. How can computational methods complement experimental studies in predicting the compound’s excited-state behavior?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations predict electronic transitions and spin-orbit coupling effects. Compare computed emission spectra with experimental PL data to validate models. Molecular dynamics (MD) simulations assess solvation effects on photophysical properties .
Q. What validation strategies ensure reproducibility in in vivo antitumor efficacy studies?
- Methodological Answer : Follow ARRIVE guidelines for animal studies: predefined sample sizes, randomization, and blinded outcome assessment. Use dual tumor models (e.g., subcutaneous xenografts and orthotopic implants) to confirm organ-specific efficacy. Histopathological analysis and plasma stability profiling (HPLC-MS) validate biodistribution .
Properties
CAS No. |
1240249-29-9 |
---|---|
Molecular Formula |
C63H69IrN3+3 |
Molecular Weight |
1060 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.